Physicochemical Profile Comparison: Lipophilicity and Hydrogen-Bonding Capacity
The target compound exhibits a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 46.1 Ų, with zero hydrogen-bond donors and four hydrogen-bond acceptors [1]. By comparison, the closely related acetamide analog N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide (CAS 1434744-09-8) possesses a higher TPSA (approximately 58 Ų) and one hydrogen-bond donor, which can significantly alter membrane permeability and oral bioavailability predictions . These differences, while derived from computed rather than experimental data, are critical for early-stage compound triaging in drug discovery programs.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 46.1 Ų |
| Comparator Or Baseline | XLogP3 ≈ 0.73; TPSA ≈ 58 Ų for N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide |
| Quantified Difference | ΔXLogP3 ≈ +0.37; ΔTPSA ≈ -12 Ų |
| Conditions | Computed properties (PubChem, Hit2Lead) |
Why This Matters
Selection of the correct building block at the design stage prevents late-stage ADME failures; the target compound's lower TPSA suggests superior passive membrane permeability relative to the acetamide analog.
- [1] PubChem Compound Summary for CID 121020791, 1-(1-(6-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone. National Center for Biotechnology Information (2026). View Source
